![molecular formula C20H20F3N5O2 B10834207 1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea](/img/structure/B10834207.png)

1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PMID25666693-化合物-120: 是一种主要用于治疗癌症相关疼痛的小分子药物 . 它作为瞬时受体电位阳离子通道 V1 (TRPV1) 的拮抗剂,而 TRPV1 参与了对有害化学和热刺激的检测 .

准备方法

合成路线和反应条件: PMID25666693-化合物-120 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。合成路线和反应条件的具体细节是专有的,并未公开披露。

工业生产方法: PMID25666693-化合物-120 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括用于分离和纯化的结晶技术 .

化学反应分析

反应类型: PMID25666693-化合物-120 经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂。

主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

PMID25666693-化合物-120 具有广泛的科学研究应用,包括:

化学: 用作研究反应机理和开发新的合成方法的模型化合物。

生物学: 研究其在调节 TRPV1 活性和其对细胞信号通路的影响方面的作用。

医学: 研究其在控制癌症相关疼痛和其他涉及 TRPV1 的疾病中的潜在治疗作用。

作用机制

PMID25666693-化合物-120 通过拮抗瞬时受体电位阳离子通道 V1 (TRPV1) 发挥作用。该通道参与了对有害化学和热刺激的检测。 通过阻断 TRPV1,该化合物减少了钙离子的流入,从而调节疼痛感知和炎症反应 .

相似化合物的比较

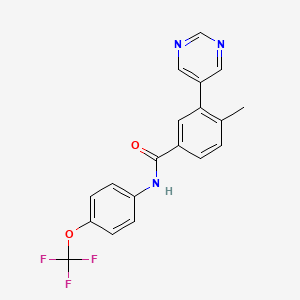

类似化合物:

辣椒素: TRPV1 的激动剂,用于止痛。

CNTX-4975: 正在进行临床试验的用于疼痛管理的 TRPV1 拮抗剂。

DWP-05195: 正在进行临床试验的用于治疗神经性疼痛的另一种 TRPV1 拮抗剂.

独特性: PMID25666693-化合物-120 在其对 TRPV1 的特异性拮抗作用方面是独一无二的,这使其成为治疗癌症相关疼痛的有希望的候选药物。 与激活 TRPV1 的辣椒素不同,PMID25666693-化合物-120 阻断该通道,提供了一种不同的止痛机制 .

属性

分子式 |

C20H20F3N5O2 |

|---|---|

分子量 |

419.4 g/mol |

IUPAC 名称 |

1-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-3-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]urea |

InChI |

InChI=1S/C20H20F3N5O2/c21-20(22,23)13-7-6-12(16(10-13)28-8-1-2-9-28)11-24-18(29)25-14-4-3-5-15-17(14)27-19(30)26-15/h3-7,10H,1-2,8-9,11H2,(H2,24,25,29)(H2,26,27,30) |

InChI 键 |

GUWJRCUFOIXCMK-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CNC(=O)NC3=CC=CC4=C3NC(=O)N4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10834124.png)

![1-[4-(2-Cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10834131.png)

![N-[(4-chlorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine](/img/structure/B10834137.png)

![N-(5-(3,5-difluorophenylthio)-1-H-pyrazolo[3,4-b]pyridine-3-yl)-4-(4-methylpiperazine-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B10834163.png)

![N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834169.png)

![4-amino-N-[5-[[2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carbonyl]amino]-2-methylphenyl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10834173.png)

![(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-N-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834195.png)

![4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834209.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)

![5-fluoro-1-(pyridin-4-ylmethyl)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-yl)indole-2-carboxamide](/img/structure/B10834220.png)